
2-(2-fluorophenoxy)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenoxy)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide, also known as Compound X, is a novel small molecule that has shown potential for use in scientific research. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
DNA Binding and Fluorescent Staining
Compounds structurally related to 2-(2-fluorophenoxy)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide, such as those involving piperazine or pyrimidinyl moieties, have been studied for their ability to bind to DNA or for their use as fluorescent stains. For instance, Hoechst 33258, a compound with a piperazine derivative, binds strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences and has been widely used as a fluorescent DNA stain (Issar & Kakkar, 2013).
Development of Sedative Hypnotics
Zaleplon, a compound featuring a pyrimidinyl group similar to that in the query compound, is a non-benzodiazepine sedative-hypnotic used for the short-term treatment of insomnia. This demonstrates the potential pharmaceutical applications of compounds with pyrimidinyl moieties (Heydorn, 2000).
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, such as 5-fluorouracil, a widely used cancer treatment compound, showcase the importance of pyrimidine derivatives in medicinal chemistry, particularly in oncology. These compounds interfere with DNA synthesis and exhibit a wide range of anti-tumor activities, highlighting the potential for similar compounds in cancer research and treatment (Gmeiner, 2020).
Advanced Oxidation Process
Research into the degradation of compounds like acetaminophen by advanced oxidation processes reveals the environmental implications and treatment methods for pharmaceutical compounds, suggesting areas of study for the environmental management of similar compounds (Qutob et al., 2022).
Optoelectronic Materials
Compounds containing pyrimidine and related heterocycles are being investigated for their applications in optoelectronic materials. Their incorporation into π-extended conjugated systems has proven valuable for the creation of novel materials used in organic light-emitting diodes (OLEDs) and other electronic devices, indicating the potential utility of similar compounds in the development of new optoelectronic materials (Lipunova et al., 2018).
Mécanisme D'action
Target of Action
The primary target of 2-(2-fluorophenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide is the WEE1 kinase . WEE1 is a protein kinase that plays a crucial role in cell cycle regulation. It is responsible for the inhibitory tyrosine phosphorylation of CDC2, thereby preventing entry into mitosis .
Mode of Action
2-(2-fluorophenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide acts as a selective inhibitor of the WEE1 kinase . It has an IC50 value of 5.2nM, indicating a high degree of potency . The compound’s selectivity for WEE1 is 100 times greater than for Myt1, another kinase that inhibits CDC2 through phosphorylation .
Biochemical Pathways
By inhibiting WEE1, 2-(2-fluorophenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide disrupts the G2 checkpoint in the cell cycle . This leads to premature entry into mitosis, particularly in cells with damaged DNA . The compound can enhance the cytotoxic effects of DNA-damaging agents such as gemcitabine, carboplatin, and cisplatin .
Pharmacokinetics
The compound has reached phase ii clinical trials , suggesting that it has acceptable pharmacokinetic properties for therapeutic use.
Result of Action
The inhibition of WEE1 by 2-(2-fluorophenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide leads to a disruption of the cell cycle and enhanced cytotoxicity in combination with DNA-damaging agents . This can result in cell death, particularly in cancer cells with DNA damage .
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2/c1-22-6-8-23(9-7-22)16-10-15(19-12-20-16)21-17(24)11-25-14-5-3-2-4-13(14)18/h2-5,10,12H,6-9,11H2,1H3,(H,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATLDVAOJGQNFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2513860.png)
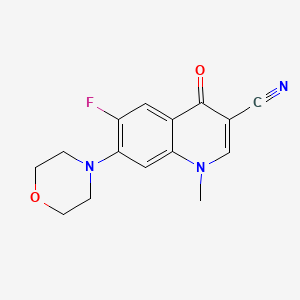
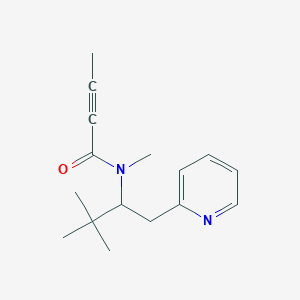
![6-[4-(6-Hydroxy-1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-1,3-benzodioxol-5-ol](/img/structure/B2513867.png)
![2-(4-benzhydrylpiperazino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2513868.png)
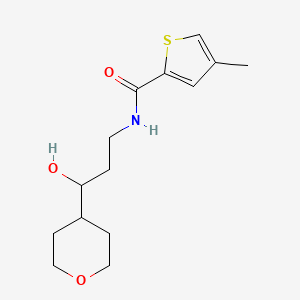
![1-butyl-4-(4-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2513870.png)
![4-[1-(2-Chloropropanoyl)piperidin-3-yl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B2513872.png)
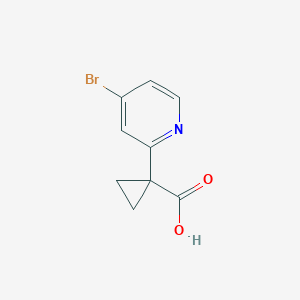
![2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoic acid](/img/structure/B2513874.png)
![3-(2,2-Difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)propanoic acid](/img/structure/B2513875.png)

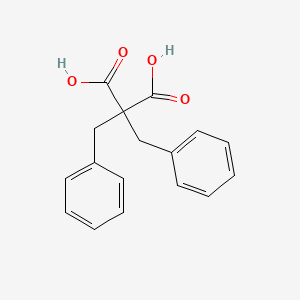
![4-[4-(2-Fluorophenyl)piperazino]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2513880.png)